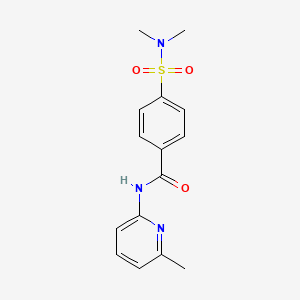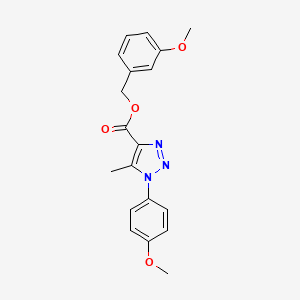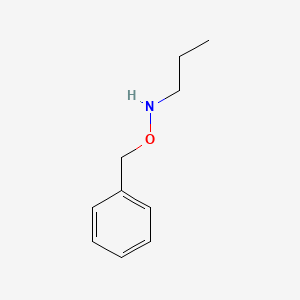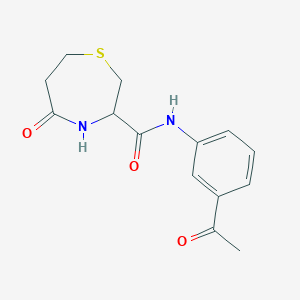![molecular formula C17H26ClFN2O2 B2934272 N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride CAS No. 2418629-98-6](/img/structure/B2934272.png)
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride” is a chemical compound with the CAS Number: 2418629-98-6 . It has a molecular weight of 344.86 . The IUPAC name for this compound is N-((1r,4r)-4-(aminomethyl)cyclohexyl)-2-(2-fluorophenyl)-2-methoxypropanamide hydrochloride .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.86 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.Applications De Recherche Scientifique
Radioligand Development for Neuroimaging
Development of Fluorine-18-labeled Antagonists : Research has synthesized fluorinated derivatives of WAY 100635, aiming to develop effective radioligands for positron emission tomography (PET) imaging of serotonin 5-HT1A receptors. These derivatives, including those labeled with fluorine-18, have been evaluated for their biological properties, offering insights into their potential for neuroimaging applications. The study found certain fluorinated compounds exhibited desirable pharmacokinetic properties and specific binding ratios, suggesting their utility in assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).
PET Imaging of Serotonin Receptors : Another study evaluated the use of 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) in comparison to another compound for the quantification of 5-HT1A receptors in human subjects. Despite showing lower distribution volume ratios (DVR) and greater overestimation bias of area under the curve (AUC) ratio values, the resistance of 18F-Mefway to in vivo defluorination highlighted its potential as a PET radioligand for imaging serotonin 1A receptors, emphasizing the importance of selecting appropriate compounds for neuroimaging (Choi et al., 2015).
Chemical Structure and Stability Studies
Synthesis and Characterization of Derivatives : Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives explored the synthesis and structural characterization of compounds with various aryl substituents. This work, which includes single-crystal X-ray diffraction studies, contributes to understanding the chemical structure and stability of such compounds, offering a foundation for further research into their potential applications (Özer et al., 2009).
Analytical and Spectroscopic Analysis
Spectroscopy Analysis of Hydrogels : A study investigated the structure of glibenclamide, a related compound, using spectroscopy and theoretical calculations. This research provides insights into the molecular interactions and characteristics of such compounds, which is crucial for developing new materials and drugs with specific properties (Delgadillo-Armendariz et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2.ClH/c1-17(22-2,14-5-3-4-6-15(14)18)16(21)20-13-9-7-12(11-19)8-10-13;/h3-6,12-13H,7-11,19H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLULCVGOXSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)NC2CCC(CC2)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)
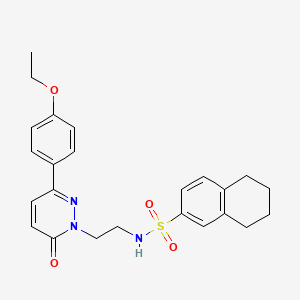
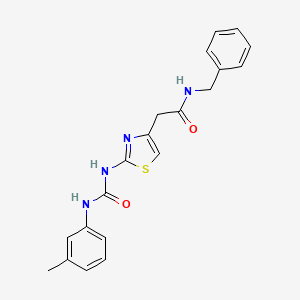
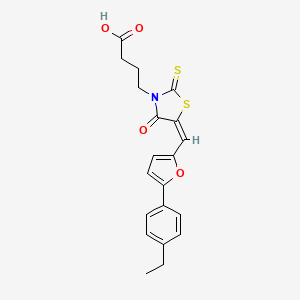

![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2934201.png)
